ERK2 Kinase Inhibition: Magnolin Demonstrates ~5-Fold Greater Potency than ERK1, a Profile Distinct from Broad-Spectrum MAPK Inhibitors
Magnolin directly inhibits the kinase activity of both ERK1 and ERK2 by competing with ATP at the active site. Crucially, it exhibits a differential potency, being 5.3-fold more potent against ERK2 (IC₅₀ = 16.5 nM) compared to ERK1 (IC₅₀ = 87 nM) [1]. This selectivity profile contrasts with broad-spectrum MAPK inhibitors and is not a universal feature of related lignans; for example, epimagnolin A has not been reported to inhibit ERK1/2 at these nanomolar concentrations, instead showing mild antiplasmodial activity (IC₅₀ = 5.7 µg/mL) [2].
| Evidence Dimension | ERK1 vs. ERK2 inhibition (in vitro kinase assay) |
|---|---|
| Target Compound Data | ERK1 IC₅₀ = 87 nM; ERK2 IC₅₀ = 16.5 nM |
| Comparator Or Baseline | ERK1 IC₅₀ = 87 nM (internal baseline) |
| Quantified Difference | 5.3-fold more potent for ERK2 (16.5 nM vs 87 nM) |
| Conditions | In vitro kinase activity assay using recombinant ERK1 and ERK2 proteins [1]. |
Why This Matters
Procurement of magnolin enables ERK2-biased inhibition studies, which is critical for delineating isoform-specific roles in cancer progression and for developing targeted therapies with potentially distinct safety profiles.
- [1] Lee CJ, et al. Targeting of magnolin on ERKs inhibits Ras/ERKs/RSK2-signaling-mediated neoplastic cell transformation. Carcinogenesis. 2014;35(2):432-41. View Source
- [2] MedChemExpress. Epimagnolin A (CAS 41689-51-4) Product Datasheet. Available online. View Source
